molecular formula C10H8ClN3 B7860713 2-(3-Chlorophenyl)pyrimidin-5-amine CAS No. 23788-75-2

2-(3-Chlorophenyl)pyrimidin-5-amine

Cat. No.: B7860713
CAS No.: 23788-75-2
M. Wt: 205.64 g/mol
InChI Key: GJUQGOGKBANZDS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrimidin-5-amine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. The core pyrimidine-amine structure is a key pharmacophore found in potent and selective ligands for various biological targets. Research indicates that structurally similar compounds, such as certain pyrimidine derivatives, act as potent and selective serotonin 5-HT6 receptor antagonists . The 5-HT6 receptor is a prominent target for cognitive disorders, and antagonists have shown potential for treating conditions like Alzheimer's disease and schizophrenia, as well as for suppressing appetite in obesity research . Furthermore, the 3-chlorophenyl moiety is a common feature in many bioactive molecules and FDA-approved drugs, as the chlorine atom can positively influence a compound's physicochemical properties, metabolic stability, and binding affinity . This specific substitution pattern is frequently explored to optimize drug-like characteristics and improve pharmacokinetic profiles. As a building block, this amine is a versatile precursor for synthesizing more complex molecules. It can be used to develop targeted libraries for high-throughput screening in oncology and neurodegenerative disease research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQGOGKBANZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292238
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23788-75-2
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23788-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

2-(3-Chlorophenyl)pyrimidin-5-amine belongs to a class of aminopyrimidine compounds that have shown potential in treating cancers, particularly through the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: Inhibition of Plk1

A study indicated that this compound significantly inhibited Plk1 activity in vitro, leading to decreased viability of cancer cell lines. The IC50 values demonstrated effective inhibition at concentrations as low as 100 nM, suggesting a potent anticancer effect .

Kinase Inhibition

Beyond Plk1, this compound has been investigated for its selectivity against other kinases, which is crucial for minimizing side effects during treatment.

Selectivity Profile

Research has shown that modifications to the pyrimidine ring can enhance selectivity for certain kinases over others. For example, derivatives of this compound have been synthesized to improve selectivity ratios between CDK9 and CDK2, with some compounds achieving up to 44-fold selectivity .

Table: Selectivity Data for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Selectivity Ratio (CDK9/CDK2)
ACDK95044
BCDK22200-
CPlk1100-

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has shown promise in anti-inflammatory research. Compounds within this class have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Anti-inflammatory Mechanism

The compound's ability to inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

Case Study: COX-2 Inhibition

In a recent study, derivatives of this compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema compared to control groups, with some derivatives achieving IC50 values below 0.04 μmol .

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)pyrimidin-5-amine exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antiviral: Inhibition of viral polymerases or proteases.

  • Anticancer: Induction of apoptosis through pathways involving p53, Bcl-2, or caspases.

Comparison with Similar Compounds

Structural Analogues of Pyrimidine Derivatives

2-(Trifluoromethyl)pyrimidin-5-amine
  • Structure : Replaces the 3-chlorophenyl group with a trifluoromethyl (CF₃) substituent at position 2.
  • Molecular Formula : C₅H₄F₃N₃; Molecular Weight : 163.1 g/mol.
  • Key Differences :
    • The CF₃ group enhances lipophilicity and metabolic stability compared to the chlorophenyl group.
    • Electron-withdrawing effects of CF₃ may increase reactivity in electrophilic substitution reactions.
  • Applications : Often used in agrochemicals and antiviral agents due to its robust stability.
5-Chloro-N-cyclopentylpyrimidin-2-amine
  • Structure : Features a chlorine atom at position 5 and a cyclopentylamine group at position 2.
  • Molecular Formula : C₉H₁₂ClN₃.
  • Chlorine at position 5 alters electronic distribution compared to the target compound’s position 2 substituent.
  • Applications : Explored in kinase inhibition studies for cancer therapy.
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14)
  • Structure : A pyrazole ring with a 3-chlorophenyl group at position 3 and an amine at position 5.
  • Key Differences :
    • Pyrazole core vs. pyrimidine: Pyrazoles are less aromatic, altering π-π stacking interactions in biological systems.
    • Reduced molecular planarity may affect membrane permeability.
  • Applications : Intermediate in synthesizing anti-inflammatory agents.

Heterocyclic Analogues with 3-Chlorophenyl Moieties

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • Structure : Benzothiazole core with a 3-chlorophenyl acetamide side chain.
  • The acetamide linker increases flexibility compared to the rigid pyrimidine scaffold.
  • Applications : Investigated for antimicrobial and antitumor activity.
DZO (3-(3-Aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine)
  • Structure: Pyrazolo-pyrimidine fused ring with 3-chlorophenyl and 3-aminophenyl substituents.
  • Molecular Formula : C₁₈H₁₄ClN₅.
  • Key Differences: Extended conjugated system enhances binding to DNA or proteins via intercalation or π-stacking. The aminophenyl group improves solubility but may introduce metabolic liabilities.

Biological Activity

2-(3-Chlorophenyl)pyrimidin-5-amine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 5-position with an amine group and at the 2-position with a chlorophenyl moiety. This specific arrangement is crucial for its biological interactions.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity. A related compound in the same series showed promising results against multiple cancer types, suggesting that modifications in the pyrimidine core can enhance efficacy .

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
Colo-2050.01

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies indicated that it possesses activity against several microbial strains, including E. coli and S. aureus. However, the minimum inhibitory concentration (MIC) values varied significantly, indicating that while some derivatives show promise, others may require further optimization .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds structurally related to this compound have been explored for their ability to inhibit neuronal nitric oxide synthase (nNOS). This inhibition is vital as excessive nitric oxide production is associated with neurodegeneration. Some derivatives were found to exhibit selective inhibition of nNOS while maintaining low off-target effects, which is advantageous for therapeutic applications in conditions like Alzheimer's disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution Patterns : The presence of electron-withdrawing groups such as chlorine at specific positions enhances cytotoxicity against cancer cells.
  • Linker Variations : Modifications in the linker between the pyrimidine and phenyl rings can significantly affect potency and selectivity towards different biological targets .
  • Hydrophobic Interactions : Compounds exhibiting favorable hydrophobic interactions tend to show better permeability and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Several case studies highlight the potential of this compound in drug development:

  • Anticancer Research : A study evaluated a series of pyrimidines against breast cancer cell lines and found that certain derivatives exhibited superior activity compared to established chemotherapeutics, suggesting a promising avenue for further development .
  • Neuroprotective Studies : Research on nNOS inhibitors indicated that modifications to the pyrimidine structure could lead to compounds with enhanced selectivity and potency, paving the way for new treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)pyrimidin-5-amine, and what critical parameters influence reaction yields?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-5-nitropyrimidine derivatives with 3-chlorophenyl boronic acids under Suzuki-Miyaura coupling conditions. Key parameters include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature : Controlled reflux (80–120°C) to minimize side reactions .
    Yields are highly dependent on purity of starting materials and exclusion of moisture.
Synthetic Method Typical Yield Key Conditions
Suzuki-Miyaura Coupling60–75%Pd catalyst, DMF, 100°C
Nucleophilic Aromatic Sub.45–65%K₂CO₃, DMSO, reflux

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the chlorophenyl and amine groups. Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while pyrimidine protons resonate near δ 8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. Intramolecular N–H⋯N interactions are critical for stabilizing the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.06) .

Q. How does the solubility profile of this compound impact experimental design in various solvent systems?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). For biological assays, DMSO stock solutions (10–50 mM) are diluted into aqueous buffers. Precipitation issues arise at concentrations >1 mM, requiring sonication or co-solvents (e.g., 5% Tween-80) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the molecular geometry of this compound?

  • Methodological Answer : Discrepancies often arise in dihedral angles between the chlorophenyl and pyrimidine rings. Strategies include:
  • Hybrid DFT Calculations : B3LYP/6-311G(d,p) optimizations compared to X-ray data .
  • Dynamic NMR : Probe rotational barriers of the chlorophenyl group in solution .
  • Crystallographic Refinement : SHELXL parameterization to account for thermal motion artifacts .

Q. How can researchers optimize the crystalline form of this compound for improved X-ray diffraction quality?

  • Methodological Answer :
  • Crystallization Solvent : Use mixed solvents (e.g., EtOH/CHCl₃) to slow nucleation and grow larger crystals .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal packing .
  • Additives : Trace trifluoroacetic acid (TFA) protonates the amine, improving lattice symmetry .

Q. What evidence exists for the biological activity of this compound derivatives against specific enzyme targets?

  • Methodological Answer : Derivatives show inhibitory activity against:
  • Kinases : IC₅₀ values <100 nM for JAK2 due to halogen-π interactions in the ATP-binding pocket .
  • Microbial Enzymes : Antifungal activity via lanosterol demethylase inhibition (MIC: 2–8 µg/mL) .
Target Assay Type Key Finding
JAK2 KinaseFluorescence Polar.IC₅₀ = 78 nM (SD ± 2.1)
Candida albicansBroth MicrodilutionMIC = 4 µg/mL

Data Contradiction Analysis

  • Issue : Divergent bioactivity results in kinase assays.
    • Resolution : Check for residual DMSO (>0.1% quenches fluorescence) or lot-to-lot purity variations (HPLC purity >99% required) .

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